2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring substituted with a 4-methoxybenzoyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as piperidine-4-carboxylic acid.
Introduction of the 4-Methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 4-methoxybenzoyl chloride under basic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
Coupling of the Two Fragments: The final step involves coupling the piperidine and benzothiazole fragments under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)piperidin-2-ylmethyl-methyl-amine
- 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2S/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
BKSQOUHUSZUZII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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